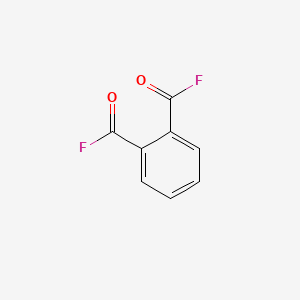
Benzene-1,2-dicarbonyl difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonyl difluoride can be synthesized through the fluorination of phthalic anhydride or phthaloyl chloride. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective replacement of the carboxyl groups with fluorine atoms .
Industrial Production Methods
Industrial production of 1,2-benzenedicarbonyl difluoride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine compounds .
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phthalic acid and hydrogen fluoride.
Reduction: It can be reduced to form phthalic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can facilitate the substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Phthalic Acid Derivatives: Substitution reactions can yield various phthalic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phthalic acid and hydrogen fluoride.
科学的研究の応用
1,2-Benzenedicarbonyl difluoride has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1,2-benzenedicarbonyl difluoride involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
類似化合物との比較
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of 1,2-benzenedicarbonyl difluoride.
Phthaloyl Chloride: Another precursor used in the synthesis.
Phthalic Acid: The hydrolysis product of 1,2-benzenedicarbonyl difluoride.
Uniqueness
1,2-Benzenedicarbonyl difluoride is unique due to its fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated counterparts.
特性
CAS番号 |
445-69-2 |
|---|---|
分子式 |
C8H4F2O2 |
分子量 |
170.11 g/mol |
IUPAC名 |
benzene-1,2-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |
InChIキー |
OKZQOHHDISEJFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)F)C(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


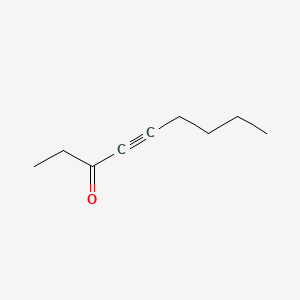
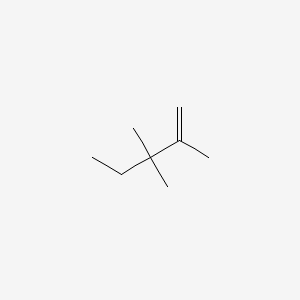
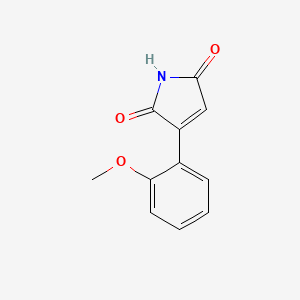
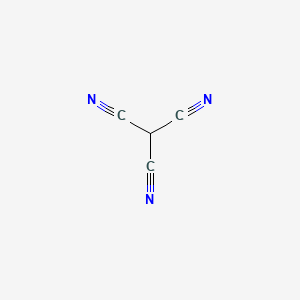
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)
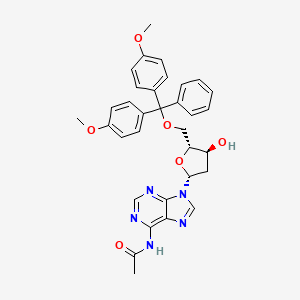
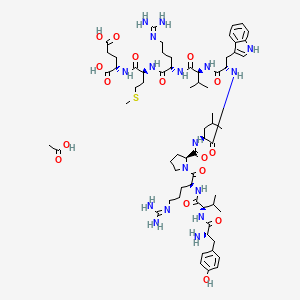
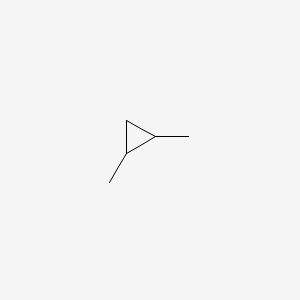
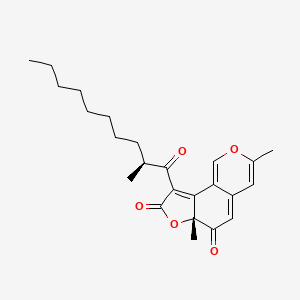

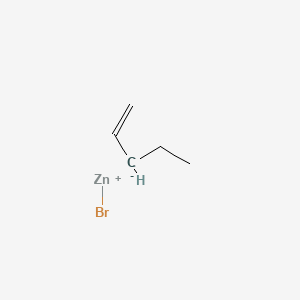
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
